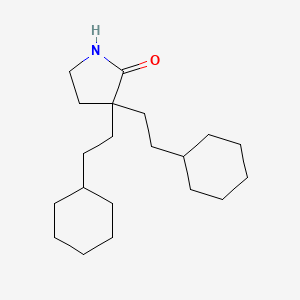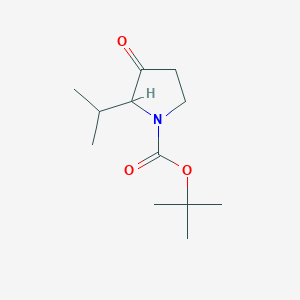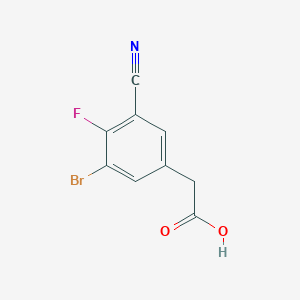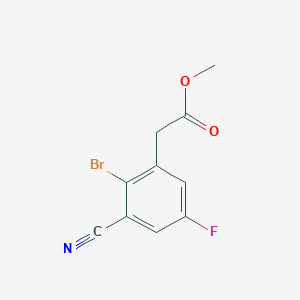
2-环戊基-2-氟丙烷-1,3-二胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopentyl-2-fluoropropane-1,3-diamine dihydrochloride is a research chemical with the CAS number 2098007-47-5 . It is used in a variety of research applications .
Molecular Structure Analysis
The molecular formula of 2-Cyclopentyl-2-fluoropropane-1,3-diamine dihydrochloride is C8H19Cl2FN2 . Its molecular weight is 233.15 g/mol . The SMILES notation for this compound is C1CCC(C1)C(CN)(CN)F.Cl.Cl .科学研究应用
神经影像学和神经学评估
已经研究了2-环戊基-2-氟丙烷-1,3-二胺二盐酸盐这种化合物在神经影像学中的应用,特别是在评估大脑中单胺转运体方面。使用类似化合物的研究,如123I-FP-CIT,已经证明了这些化合物在评估外纹状体中的5-羟色胺转运体(SERT)结合方面的潜力,这对于理解各种神经疾病和精神活性物质的影响可能至关重要。发现评估外纹状体123I-FP-CIT结合到SERT的最佳时间是在注射示踪剂后2至3小时之间,这表明了它在精确神经影像学应用中的潜力(Koopman et al., 2012)。
生物标志物研究和环境暴露
研究还探讨了相关化合物作为生物标志物及其环境暴露情况。例如,1,2-环己烷二羧酸二异壬酯(DINCH),一个相关化合物,已经被研究其在环境中的存在以及作为暴露评估的生物标志物的潜力。这项研究对于理解这些化合物对环境的影响和人类暴露至关重要,特别是当它们被用作更有毒或受监管化学品的替代品时(Silva et al., 2013)。
多巴胺能神经影像学用于痴呆诊断
此外,使用123I-FP-CIT等化合物进行多巴胺能神经影像学已经针对痴呆伴有莱维小体(DLB)的尸检诊断进行了验证。这项研究突出了这些化合物在准确诊断DLB方面的潜力,相比临床诊断具有很高的特异性。它表明,虽然异常的123I-FP-CIT扫描强烈支持莱维小体病的诊断,但正常扫描并不排除DLB,特别是在脑干受累较少的情况下(Thomas et al., 2017)。
安全和危害
属性
IUPAC Name |
2-cyclopentyl-2-fluoropropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2.2ClH/c9-8(5-10,6-11)7-3-1-2-4-7;;/h7H,1-6,10-11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGVJIXVJRCKBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CN)(CN)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-2-fluoropropane-1,3-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-{2-[(2S)-1-(4-chlorophenyl)-5-oxopyrrolidinyl]ethyl}-1,2,3,4-tetrahydro-8-isoquinolinecarboxylate](/img/structure/B1484532.png)
![6-{[3-({[5-(Aminocarbonyl)-3-methyl-2-pyridinyl]oxy}methyl)-2-methylbenzyl]oxy}-5-methylnicotinamide](/img/structure/B1484534.png)
![Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate](/img/structure/B1484536.png)



![tert-Butyl 4-{[(3-{[1-(tert-butoxycarbonyl)-4-piperidinyl]methoxy}propanoyl)oxy]methyl}-1-piperidinecarboxylate](/img/structure/B1484542.png)


![4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid dimethylamide](/img/structure/B1484545.png)

